2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride
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Overview
Description
2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H8ClNO2S2 and its molecular weight is 249.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Advancements
- Synthetic Methodologies and Intermediate Creation: A wide array of complex hexaheteroacenes and other derivatives were synthesized by leveraging the 2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride structure as a starting point or intermediate. These processes involve multi-step reactions utilizing various reagents and conditions to achieve the desired complex structures, contributing significantly to the field of heterocyclic chemistry and materials science (Irgashev et al., 2021).
- Heterocyclic Synthesis and Transformations: The structure has also been utilized in the synthesis of novel thienopyrimidines and pyrazolo[1,5-a]pyrimidines, showcasing its versatility in creating diverse heterocyclic compounds. These transformations have implications for various fields, including pharmaceutical and materials chemistry (Pokhodylo et al., 2010).
Application in Materials Science
- Construction of Complex Heterocycles and Mesogenic Behavior: The structure has been pivotal in constructing complex heterocycles like thieno[3,2-b]indoles and thieno-fused nitrogen and oxygen heterocycles. These compounds are of interest in materials science for their potential applications in creating new materials with unique properties. Some derivatives have shown strong fluorescence, making them candidates for optoelectronic applications (Acharya et al., 2017).
- Functionalization of Metal-Organic Frameworks: Derivatives of the structure have been used to functionalize microporous lanthanide-based metal-organic frameworks. These frameworks exhibit interesting adsorption properties for gases like CO2 and N2 and sensing activities for various substances. Their magnetic properties are also noteworthy, with some complexes showing significant magnetocaloric effects and slow magnetic relaxation, suggesting potential applications in sensing, gas storage, and magnetic cooling technologies (Wang et al., 2016).
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological properties . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of pharmacological properties exhibited by thiophene derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on its specific targets and mode of action.
Properties
IUPAC Name |
2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2.ClH/c9-3-4-1-5-6(12-4)2-7(13-5)8(10)11;/h1-2H,3,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFVXSCBKOJTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)C(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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